molecular formula C16H13ClN2OS2 B2572147 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896358-37-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2572147
CAS No.: 896358-37-5
M. Wt: 348.86
InChI Key: SZNWHTKLNFNCEI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in oncology research, particularly in the development of novel anti-proliferative agents. Benzimidazole and benzothiazole derivatives have demonstrated potent growth inhibition against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers . Its mechanism of action is hypothesized to involve interaction with key cellular biopolymers, similar to other heterocyclic compounds that act as structural mimics of naturally occurring nucleotides . Beyond oncology, this chemical class shows promising potential in infectious disease research. Structural analogs have been evaluated for their in vitro antibacterial and antitubercular activity against strains such as Mycobacterium tuberculosis H37Rv . The methylthiobenzamide moiety may contribute to these activities by influencing electron distribution and molecular lipophilicity, thereby affecting the compound's ability to penetrate bacterial cell walls or interact with microbial enzymes. Researchers can utilize this compound as a key intermediate for further chemical functionalization or as a pharmacophore in structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-12(17)7-8-13-14(9)18-16(22-13)19-15(20)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNWHTKLNFNCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the coupling of the benzothiazole derivative with 4-(methylthio)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Modulating receptor activity to alter cellular signaling.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Table 1: Substituent Analysis and Physical Properties

Compound Name Substituents (Benzothiazole/Benzamide) Melting Point (°C) Yield (%) Key Spectral Data (HRMS/NMR) Source
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (Target) 5-Cl, 4-CH₃ (Bzthz); 4-SCH₃ (Bzmd) Not reported N/A Not available Inferred
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Morpholinomethyl, pyridinyl (Bzthz); 4-CH₃ Not reported N/A ¹H NMR: δ 2.35 (s, 3H, CH₃)
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Dimethylaminomethyl, pyridinyl (Bzthz) Yellow solid 85 HRMS: [M+H]⁺ Calc. 384.12, Found 384.10
5-Chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-nitrobenzamide 5-Cl, 2-NO₂ (Bzmd); 4-methoxy-3-CH₃ (Bzthz) Not reported N/A CAS: 313395-73-2

Key Observations :

  • Substituents on the benzothiazole ring (e.g., morpholinomethyl, pyridinyl) enhance solubility and target selectivity compared to the target compound’s chloro-methyl group .
  • The 4-methylthio group in the target compound increases lipophilicity relative to nitro or methoxy substituents in analogs like .

Key Observations :

  • ’s two-step synthesis (76% yield) highlights the efficiency of using activated acyl chlorides, a method applicable to the target compound .

Table 3: Reported Bioactivities

Compound Type Biological Activity Mechanism/Target Efficacy (IC₅₀/EC₅₀) Source
Benzothiazole-isonicotinamides (4h) Antimicrobial, enzyme inhibition Not specified In vitro assays
Benzoxazole-benzothiazole hybrid Antidiabetic (docking on 3-TOP protein) Molecular docking score: -9.2 kcal/mol In silico
Triazine-thiadiazoles (51–55) Anticancer (kinase inhibition) Not reported Not quantified

Key Observations :

  • The target compound’s 4-methylthio group may enhance binding to hydrophobic enzyme pockets, analogous to ’s antidiabetic candidate .
  • Chlorine substituents (as in the target and ) are associated with improved metabolic stability and target affinity .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN2OSC_{13}H_{12}ClN_{2}OS, with a molecular weight of approximately 348.9 g/mol. The compound features a benzothiazole core, which is known for its significant pharmacological properties, combined with a chloro group and a methylthio group that enhance its reactivity and biological activity.

1. Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Analgesic Effects

The compound exhibits analgesic activity, providing pain relief through mechanisms that may involve the modulation of pain pathways in the central nervous system. This property makes it a candidate for further research in pain management therapies.

3. Antipyretic Activity

The antipyretic properties of this compound suggest its effectiveness in reducing fever. The mechanism appears to involve the inhibition of pyrogen-induced prostaglandin synthesis, which is crucial in fever development.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Formation of Benzothiazole Core : This involves cyclization reactions using 2-aminothiophenol.
  • Methylation : Methyl groups are introduced at the appropriate positions using methyl iodide or dimethyl sulfate.
  • Thioether Formation : The methylthio group is incorporated via nucleophilic substitution reactions.
  • Amidation : The final step involves forming the amide bond with suitable carboxylic acid derivatives.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammation and pain pathways. Preliminary studies suggest that it may modulate signaling pathways associated with cytokine production and pain perception .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamideC13H12ClN2OSExhibits similar anti-inflammatory properties
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamideC15H16N2OSShows varying analgesic activities
N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamideC12H10N2OSFocused on different biological targets such as histone deacetylases .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Pain Relief Trials : Animal models showed that administration of this compound resulted in a marked decrease in pain responses compared to control groups, supporting its analgesic claims.
  • Fever Reduction Experiments : In controlled settings, the compound effectively lowered induced fevers in test subjects, showcasing its antipyretic capabilities.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how do reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-chloro-4-methylbenzo[d]thiazol-2-amine with 4-(methylthio)benzoyl chloride in pyridine at room temperature yields the target compound after purification by recrystallization (e.g., methanol or ethanol). Reaction time, solvent choice (polar aprotic solvents like DMF improve reactivity), and stoichiometric ratios significantly affect yields, which range from 78% to 90% in analogous benzothiazole derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • 1H/13C-NMR : To verify substituent positions and electronic environments (e.g., thiazole protons at δ 7.2–8.5 ppm, methylthio groups at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ calculated vs. observed values within 3 ppm error) .
  • Melting Point Analysis : Consistency with reported values (e.g., 150–177°C for structurally similar benzothiazoles) ensures purity .

Q. How does the substitution pattern on the benzothiazole and benzamide moieties influence bioactivity?

The 5-chloro and 4-methyl groups on the benzothiazole enhance electron-withdrawing effects, improving binding to enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase). The 4-(methylthio)benzamide moiety increases lipophilicity, aiding membrane permeability. Structure-activity relationship (SAR) studies on analogous compounds show that halogenation at position 5 and methyl substitution at position 4 are critical for antimicrobial and enzyme inhibitory effects .

Advanced Research Questions

Q. What alternative synthetic strategies exist for derivatives of this compound, and how do they address limitations in scalability or regioselectivity?

Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields in analogous thiazole derivatives. Additionally, click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables regioselective functionalization of the benzothiazole core, allowing introduction of bioorthogonal handles for target engagement studies .

Q. What structural insights from X-ray crystallography explain the compound’s molecular interactions with biological targets?

Single-crystal X-ray studies of related benzothiazoles reveal planar conformations stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O=C). The chloro and methylthio groups participate in hydrophobic interactions with enzyme active sites, while the thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., PFOR enzyme) . Non-classical interactions (C–H⋯O/F) further stabilize crystal packing, which correlates with improved thermal stability .

Q. How can researchers resolve contradictions in enzyme inhibition data across different assay conditions?

Discrepancies in IC50 values may arise from variations in assay pH, co-factor availability (e.g., NAD+ for dehydrogenases), or solvent effects (DMSO >1% can denature proteins). Normalize activity data using positive controls (e.g., nitazoxanide for PFOR inhibition) and validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. What computational methods are effective for predicting metabolic stability or off-target effects of this compound?

  • Molecular Dynamics (MD) Simulations : Assess binding mode stability in enzyme active sites over 100-ns trajectories.
  • ADMET Prediction Tools : Use SwissADME or ProTox-II to estimate permeability (LogP ~3.5), CYP450 inhibition, and hepatotoxicity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites prone to metabolic oxidation (e.g., methylthio group) .

Q. How can researchers design derivatives to overcome resistance mechanisms observed in antimicrobial studies?

Introduce bulky substituents (e.g., trifluoromethyl or piperazine) at the benzamide para position to sterically hinder efflux pump recognition. Fluorine substitution at strategic positions (e.g., ortho to the amide) enhances metabolic stability by blocking cytochrome P450 oxidation .

Q. Methodological Notes

  • Spectral Data Interpretation : Use deconvolution software (e.g., MestReNova) to resolve overlapping NMR signals in complex aromatic regions .
  • Crystallization Optimization : Screen solvents (e.g., methanol/water mixtures) using high-throughput platforms to obtain diffraction-quality crystals .
  • Biological Assay Design : Include negative controls (e.g., unsubstituted benzamide) to isolate the contribution of specific substituents to bioactivity .

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